Methyl 3-oxo-6-phenylhexanoate
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Overview
Description
Methyl 3-oxo-6-phenylhexanoate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol It is a methyl ester derivative of 3-oxo-6-phenylhexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-6-phenylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-6-phenylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-6-phenylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-oxo-6-phenylhexanoic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Grignard Reaction: The ester can react with Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Grignard Reaction: Grignard reagents such as methylmagnesium bromide are used in anhydrous ether solvents.
Major Products Formed
Hydrolysis: 3-oxo-6-phenylhexanoic acid and methanol.
Reduction: 3-hydroxy-6-phenylhexanol.
Grignard Reaction: Tertiary alcohols with various substituents depending on the Grignard reagent used.
Scientific Research Applications
Methyl 3-oxo-6-phenylhexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-6-phenylhexanoate involves its interaction with various molecular targets. For instance, in reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent . In Grignard reactions, the ester undergoes nucleophilic addition to form a tertiary alcohol . The specific pathways and molecular targets depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
Methyl 3-oxo-6-phenylhexanoate can be compared with other similar compounds such as:
Methyl 2-oxo-5-phenylpentanoate: Similar structure but with a different carbon chain length.
Ethyl 3-oxo-6-phenylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-oxo-6-phenylhexanoate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)10-12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
KOYVJIRUTIMXHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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